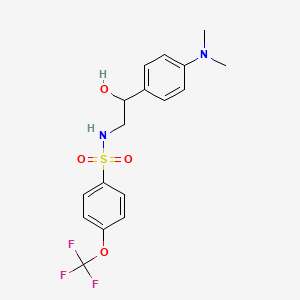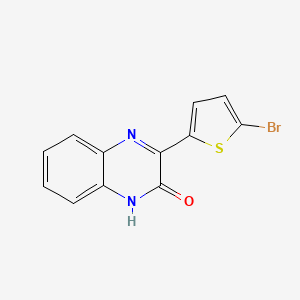
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol typically involves the condensation of 5-bromothiophene-2-carboxaldehyde with o-phenylenediamine, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of an acid catalyst and a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The focus is often on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoxalin-2-one derivative.
Reduction: The bromine atom can be reduced to form a thiophene-substituted quinoxaline.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinoxalin-2-one derivatives.
Reduction: Thiophene-substituted quinoxalines.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-(5-Arylthiazolo[2,3-c][1,2,4]triazol-3-yl)quinoxalines: Derivatives with additional heterocyclic rings.
3-(3-Substituted indol-2-yl)quinoxalin-2-ones: Compounds with indole substitutions
Uniqueness
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol is unique due to the presence of the 5-bromothiophene group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s biological activity and provide opportunities for further functionalization .
特性
IUPAC Name |
3-(5-bromothiophen-2-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-10-6-5-9(17-10)11-12(16)15-8-4-2-1-3-7(8)14-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYYWLKKSJTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)
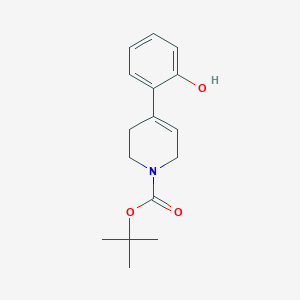
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)
![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2804231.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2804235.png)
![Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide](/img/structure/B2804236.png)
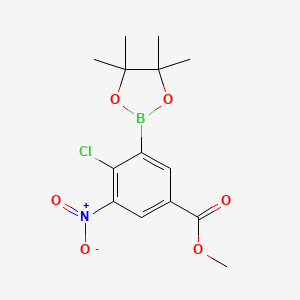

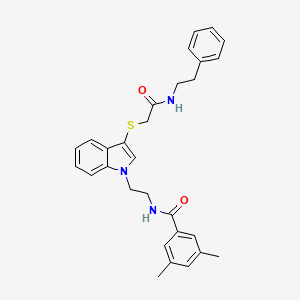
![Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate](/img/structure/B2804240.png)
